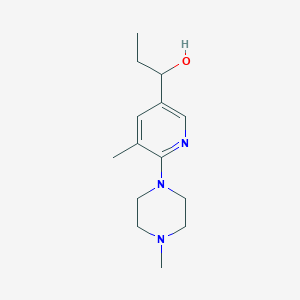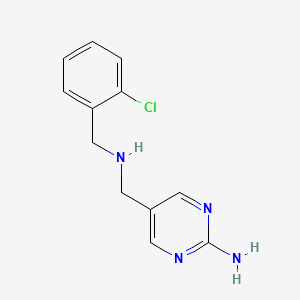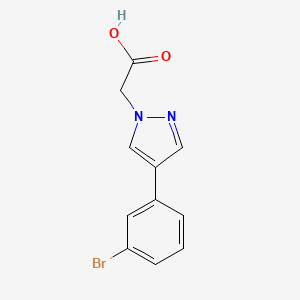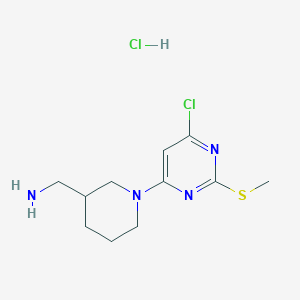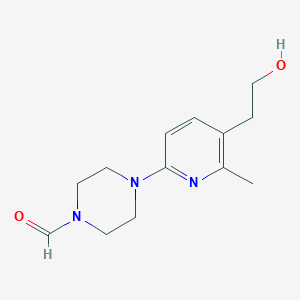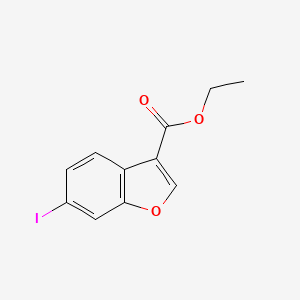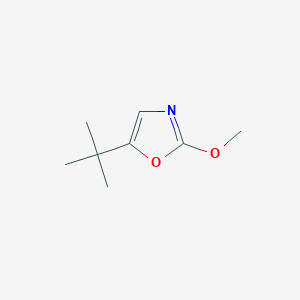
5-(tert-Butyl)-2-methoxyoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-2-methoxyoxazole: is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group and methoxy group attached to the oxazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-methoxyoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with methoxyamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-2-methoxyoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)-2-methoxyoxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific reactions makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-methoxyoxazole involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxyoxazole: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
5-Methyl-2-methoxyoxazole: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic effects.
5-(tert-Butyl)-2-hydroxyoxazole: Contains a hydroxy group instead of a methoxy group, affecting its hydrogen bonding and reactivity.
Uniqueness: 5-(tert-Butyl)-2-methoxyoxazole is unique due to the presence of both the tert-butyl and methoxy groups. These groups confer specific steric and electronic properties, making the compound distinct in its reactivity and applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-tert-butyl-2-methoxy-1,3-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)6-5-9-7(10-4)11-6/h5H,1-4H3 |
InChI Key |
MGVLFVSYLQSSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



